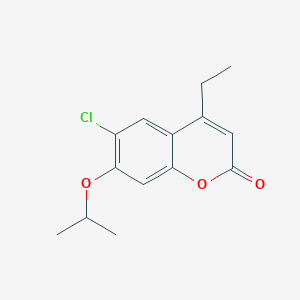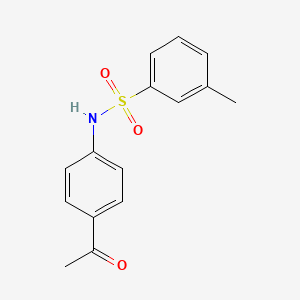
4-methylphenyl 3-(4-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylphenyl 3-(4-methoxyphenyl)acrylate, also known as PMAA, is an organic compound that belongs to the family of acrylates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. PMAA has gained attention in scientific research due to its potential applications in various fields such as material science, drug delivery, and biomedicine.
Wirkmechanismus
The mechanism of action of 4-methylphenyl 3-(4-methoxyphenyl)acrylate is not well understood. However, it is believed that 4-methylphenyl 3-(4-methoxyphenyl)acrylate interacts with biological membranes and proteins, leading to changes in their structure and function. 4-methylphenyl 3-(4-methoxyphenyl)acrylate has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects
4-methylphenyl 3-(4-methoxyphenyl)acrylate has been shown to have low toxicity and minimal adverse effects on biological systems. However, its long-term effects on human health are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methylphenyl 3-(4-methoxyphenyl)acrylate in lab experiments is its ease of synthesis and availability. 4-methylphenyl 3-(4-methoxyphenyl)acrylate is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation is its low solubility in aqueous solutions, which can hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-methylphenyl 3-(4-methoxyphenyl)acrylate. One potential direction is the development of new 4-methylphenyl 3-(4-methoxyphenyl)acrylate-based polymers with improved properties for use in material science and drug delivery. Another direction is the investigation of the mechanism of action of 4-methylphenyl 3-(4-methoxyphenyl)acrylate and its potential use as an anticancer agent. Additionally, the long-term effects of 4-methylphenyl 3-(4-methoxyphenyl)acrylate on human health require further investigation to ensure its safe use in various applications.
Synthesemethoden
The synthesis of 4-methylphenyl 3-(4-methoxyphenyl)acrylate involves the reaction between 4-methylphenol and 4-methoxybenzaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 4-methylphenyl 3-(4-methoxyphenyl)acrylate as a product. The purity of the synthesized 4-methylphenyl 3-(4-methoxyphenyl)acrylate can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-methylphenyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various scientific fields. In material science, 4-methylphenyl 3-(4-methoxyphenyl)acrylate has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength. In drug delivery, 4-methylphenyl 3-(4-methoxyphenyl)acrylate has been used as a carrier for the controlled release of drugs due to its biocompatibility and biodegradability. In biomedicine, 4-methylphenyl 3-(4-methoxyphenyl)acrylate has been studied for its potential use in tissue engineering and regenerative medicine.
Eigenschaften
IUPAC Name |
(4-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-3-8-16(9-4-13)20-17(18)12-7-14-5-10-15(19-2)11-6-14/h3-12H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZBCXHBKIPIG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)
![4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5882514.png)
![N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)


![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)